molecular formula C9H18N2O B1216326 4-tert-Butylnitrosopiperidine CAS No. 46061-25-0

4-tert-Butylnitrosopiperidine

Cat. No. B1216326
CAS RN: 46061-25-0
M. Wt: 170.25 g/mol
InChI Key: XVZWACWGVWVKEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1-tert-butyl-4-chloropiperidine showcases the versatility in generating N-tert-butyl group-containing piperidines. Two efficient routes have been described, one involving thionyl chloride-mediated chlorination and another where the tertiary butyl group is generated through the addition of methylmagnesium chloride to a dimethyliminium salt, demonstrating the synthetic accessibility of such structures (Amato et al., 2005).

Molecular Structure Analysis

Structural characterization of compounds similar to 4-tert-Butylnitrosopiperidine, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, reveals insights into their molecular conformation and bonding patterns. X-ray crystallographic analyses and DFT studies provide detailed information on their molecular and crystal structure, highlighting the role of intramolecular and intermolecular interactions in stabilizing these compounds (Çolak et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical behavior of 4-tert-Butylnitrosopiperidine derivatives can be influenced by substituents at the 4-position. Studies on nitrosopiperidine and its derivatives have demonstrated that the nature of the 4-substituent can significantly affect the compound's chemical properties and reactivity patterns, offering a platform for the design of novel reactions and materials (Lijinsky et al., 1981).

Physical Properties Analysis

The physical properties of 4-tert-Butylnitrosopiperidine derivatives are closely related to their molecular structure. Factors such as molecular packing, hydrogen bonding, and steric effects play crucial roles in determining their physical state, solubility, and stability. Studies on related compounds have shown how structural modifications can influence these properties, providing a pathway to tailor the physical characteristics of such compounds for specific applications (Didierjean et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-tert-Butylnitrosopiperidine, such as its reactivity towards various nucleophiles and electrophiles, are pivotal in its utility as an intermediate in organic synthesis. Its ability to participate in multiple bond-forming reactions makes it an invaluable tool in constructing complex molecular architectures. Research on similar compounds highlights the potential of 4-tert-Butylnitrosopiperidine in facilitating a range of chemical transformations (Sau et al., 2018).

Scientific Research Applications

Application in Dye-Sensitized Solar Cells

The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This is due to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime. This effect enhances the open-circuit potential and reduces recombination of electrons with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).

Role in Coupling Reactions

4-tert-Butylpyridine is beneficial as an additive in the Ni(II)/Cr(II)-mediated coupling reaction. It promotes homogeneous reactions, improves reproducibility, and inhibits homo-coupling of vinyl iodides or triflates (Stamos, Sheng, Chen, & Kishi, 1997).

Enhancing Efficiency of Solid-State Dye-Sensitized Solar Cells

The efficiency of solid-state dye-sensitized solar cells (ssDSSCs) is significantly increased with the addition of 4-tert-butylpyridine. It shifts the energy levels of titanium dioxide away from those of spiro-OMeTAD, resulting in a higher photovoltage. The additive also increases the electron lifetime by blocking recombination at the TiO2 surface (Yang et al., 2018).

Chemoselective Nitration of Phenols

tert-Butyl nitrite is identified as a safe and chemoselective nitrating agent for phenolic substrates. It provides mononitro derivatives in the presence of potentially competitive functional groups, proceeding through O-nitrosyl intermediates (Koley, Colón, & Savinov, 2009).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline antimalarial drug candidate developed from 4-tert-butyl derivatives. It shows excellent activity against Plasmodium falciparum and rodent malaria parasites. The compound represents a significant advancement in antimalarial drug development, combining efficacy with affordable synthesis (O’Neill et al., 2009).

Impact on Carcinogenicity

The carcinogenicity of nitrosopiperidine derivatives, including those substituted with tert-butyl groups, was studied. The tert-butyl derivative induced tumors of the upper gastrointestinal tract in rats, similar to nitrosopiperidine, though with differing onset and severity (Lijinsky, Singer, & Reuber, 1981).

Biotransformation of Dinitroaniline Herbicide

Sphingopyxis sp. strain HMH, a bacterium isolated from soil, demonstrated the capability to degrade butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), a persistent dinitroaniline herbicide. This study provides insights into the biotransformation pathways of butralin and potential environmental bioremediation strategies (Ghatge et al., 2020).

properties

IUPAC Name

4-tert-butyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWACWGVWVKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196706
Record name 4-tert-Butylnitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00805 [mmHg]
Record name N-Nitroso-4-tert-butylpiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-tert-Butylnitrosopiperidine

CAS RN

46061-25-0
Record name 4-tert-Butylnitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046061250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylnitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Lijinsky, GM Singer, MD Reuber - Carcinogenesis, 1981 - academic.oup.com
… 4-phenylnitrosopiperidine induced liver tumors, both hepatocellular carcinomas and angiosarcomas, in a large proportion of the animals, while neither 4-tertbutylnitrosopiperidine nor …
Number of citations: 5 academic.oup.com
G Klopman - Environmental Health Perspectives, 1985 - ehp.niehs.nih.gov
The computer automated structure evaluation program (CASE) has been extended to perform automatic quantitative structure-activity relationships (QSAR). Applications include the …
Number of citations: 34 ehp.niehs.nih.gov

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